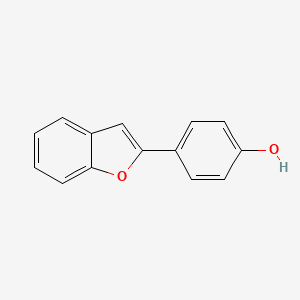

4-(BENZOFURAN-2-YL)PHENOL

Descripción

Significance of Benzofuran (B130515) and Phenol (B47542) Moieties in Diverse Chemical Scaffolds

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry. wisdomlib.orgacs.org Benzofuran derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties. wisdomlib.orgresearchgate.netcuestionesdefisioterapia.commedcraveonline.com Their presence in numerous natural products underscores their physiological and pharmacological relevance. acs.orgmedcraveonline.com The versatility of the benzofuran scaffold allows for the synthesis of complex molecular frameworks, making it a valuable building block in drug discovery. researchgate.netnih.gov

Similarly, the phenol moiety, characterized by a hydroxyl group attached to an aromatic ring, is a prevalent structural motif in a vast number of pharmaceuticals and industrial chemicals. rsc.org Phenolic compounds are widely distributed in nature and are known for their antioxidant, anti-inflammatory, and antimicrobial activities. ijhmr.comresearchgate.net The acidity of the phenolic hydroxyl group and its ability to participate in hydrogen bonding are key to its chemical reactivity and biological interactions. wikipedia.org The inclusion of a phenol group in a molecule can significantly influence its physicochemical properties, which is a critical consideration in drug development. acs.org

The combination of these two moieties in 4-(BENZOFURAN-2-YL)PHENOL results in a scaffold with the potential for a synergistic range of biological activities, making it a compelling subject for further investigation.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is multifaceted, exploring their synthesis, chemical reactivity, and potential applications. One significant area of research is the development of novel synthetic methodologies to access 2-arylbenzofurans, including the specific synthesis of this compound itself. rsc.org

A major focus of current research lies in the biological evaluation of derivatives of this compound. Scientists are actively synthesizing and testing new compounds based on this scaffold for a variety of therapeutic applications. These include:

Anticancer Agents: The benzofuran core is a well-established pharmacophore in the design of anticancer drugs. nih.govresearchgate.net Research is ongoing to explore how modifications to the this compound structure can lead to potent and selective anticancer agents. nih.govmdpi.com Studies have shown that the introduction of certain substituents can enhance cytotoxic activity against various cancer cell lines. nih.gov

Antimicrobial Agents: Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties. cuestionesdefisioterapia.comnih.govresearchgate.net Research is being conducted to synthesize and evaluate new derivatives of this compound for their efficacy against a range of microbial pathogens. nih.govrsc.org

Antioxidant and Anti-inflammatory applications: Both benzofuran and phenol moieties are known for their antioxidant and anti-inflammatory properties. medcraveonline.comresearchgate.net Consequently, derivatives of this compound are being investigated for their potential to mitigate oxidative stress and inflammation, which are implicated in numerous diseases. mdpi.com

Other Therapeutic Areas: The diverse biological activities associated with the benzofuran scaffold suggest that derivatives of this compound could have applications in other therapeutic areas as well, such as antiviral and anti-parasitic treatments. researchgate.netrsc.org

The synthesis of novel derivatives often involves modifying the core structure of this compound to create libraries of compounds for biological screening. For instance, researchers have successfully synthesized thiazole-containing derivatives, which are of interest for their potential medicinal and agricultural uses. mdpi.comresearchgate.net The following table provides a glimpse into the types of derivatives being synthesized and their intended research applications.

| Derivative Class | Research Focus |

| Halogenated Benzofurans | Investigating the effect of halogen substitution on anticancer activity. nih.gov |

| Benzofuran-Thiazole Hybrids | Exploring potential applications in medicine and agriculture. mdpi.comresearchgate.net |

| Prenylated Phenol and Benzofuran Derivatives | Assessing antibacterial and antioxidant activities. mdpi.com |

| Benzofuran-Pyrimidine Hybrids | Evaluating antimicrobial properties. nih.gov |

This ongoing research highlights the importance of this compound as a versatile platform for the development of new chemical entities with a wide range of potential applications.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-benzofuran-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEKHDAKURIPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435872 | |

| Record name | 4-(1-Benzofuran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26870-36-0 | |

| Record name | 4-(1-Benzofuran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzofuran 2 Yl Phenol and Structural Analogs

Direct Synthetic Routes to 4-(BENZOFURAN-2-YL)PHENOL

A direct and efficient one-pot synthesis of 2-(4-hydroxyphenyl)benzofurans has been developed, offering a straightforward route to the target compound, this compound. This method involves the reaction of 4-substituted phenols with 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one in the presence of zinc chloride. The resulting intermediate undergoes hydrolysis and desulfurization to yield the final 2-(4-hydroxyphenyl)benzofuran product. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Strategies for Constructing Related Benzofuran-Phenyl-Phenol Hybrid Systems

A broader range of synthetic strategies has been explored for the construction of related benzofuran-phenyl-phenol hybrid systems. These can be broadly categorized into catalyst-free and metal-catalyzed pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Catalyst-Free Reaction Pathways

Catalyst-free methods for the synthesis of 2-arylbenzofurans provide an environmentally benign alternative to metal-catalyzed reactions. One prominent approach involves the thermal or acid-catalyzed cyclodehydration of α-phenoxyketones. This intramolecular reaction proceeds through the formation of a key intermediate that subsequently cyclizes to form the benzofuran (B130515) ring.

Another notable catalyst-free method is the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. Reagents such as (diacetoxyiodo)benzene (B116549) can effect the oxidative cyclization of ortho-hydroxystilbenes to afford 2-arylbenzofurans in good yields. This reaction proceeds under mild conditions and tolerates a variety of functional groups.

Furthermore, the reaction of phenols with α-haloketones represents a classical yet effective method for constructing the benzofuran core. This reaction can be promoted by a base or can proceed under thermal conditions, leading to the formation of an α-phenoxyketone intermediate that subsequently cyclizes.

| Starting Materials | Reagents/Conditions | Product | Yield (%) |

| o-Hydroxystilbene | (Diacetoxyiodo)benzene, MeCN | 2-Arylbenzofuran | Good |

| Phenol (B47542), α-Haloketone | Base or Heat | 2-Substituted Benzofuran | Variable |

| o-Alkynylphenol, Sulfur Ylide | Acetonitrile, Heat | 2-Aroylbenzofuran | Good |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions, particularly those employing palladium, copper, and to a lesser extent, platinum, have become powerful tools for the synthesis of 2-arylbenzofurans. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single pot or in a sequential manner, providing high efficiency and control over the final product's structure.

Palladium catalysis is a cornerstone in the synthesis of 2-arylbenzofurans, with several named reactions being widely utilized.

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organic halide, is a versatile method for creating the aryl-aryl bond in 2-arylbenzofurans. For instance, 2-bromobenzofurans can be coupled with arylboronic acids in the presence of a palladium catalyst and a base to yield 2-arylbenzofurans. morressier.com This reaction is known for its high functional group tolerance and generally good yields.

The Heck coupling reaction provides another powerful tool for C-C bond formation. Intramolecular Heck reactions of ortho-iodoaryl vinyl ethers, which can be prepared from o-iodophenols and activated alkynes, lead to the formation of 2-substituted-3-functionalized benzofurans. organic-chemistry.org This approach allows for the regioselective synthesis of complex benzofuran structures.

| Reaction | Catalyst/Ligand | Base | Solvent | Substrates |

| Suzuki Coupling | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 2-Bromobenzofuran, Arylboronic acid |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | DMF | o-Iodoaryl vinyl ether |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | o-Iodophenol, Terminal alkyne |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for benzofuran synthesis. These reactions often proceed via different mechanistic pathways, offering complementary synthetic routes.

One common approach is the copper-catalyzed intramolecular cyclization of 2-phenoxyketones. This reaction, often considered an Ullmann-type condensation, involves the formation of a C-O bond to close the furan (B31954) ring. Various copper catalysts, including copper(I) iodide (CuI) and copper(II) oxide (CuO), can be employed, often in the presence of a ligand and a base.

Domino or tandem reactions initiated by copper catalysis have also been developed for the efficient synthesis of benzofurans. For example, a one-pot reaction of o-iodophenols, acyl chlorides, and phosphorus ylides catalyzed by copper can lead to the rapid construction of functionalized benzofurans. acs.org Another strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which allows for the regioselective synthesis of polysubstituted benzofurans in a single step. researchgate.net

| Catalyst | Ligand | Base | Solvent | Reactants |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 2-Phenoxyketone |

| CuCl | None | DBU | DMF | Salicylaldehyde-derived Schiff base, Alkene |

| Cu(OAc)₂ | None | K₂CO₃ | Toluene | Phenol, Alkyne |

While less common than palladium and copper, platinum catalysts have also been utilized for the synthesis of benzofuran derivatives. These reactions often leverage the unique reactivity of platinum to effect specific transformations.

A notable example is the platinum(II) chloride-catalyzed cyclization of o-alkynylphenyl acetals. This reaction proceeds in the presence of an olefin co-catalyst, such as 1,5-cyclooctadiene, to produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. nih.gov The proposed mechanism involves the activation of the alkyne by the platinum catalyst, followed by an intramolecular nucleophilic attack of the acetal (B89532) oxygen.

Furthermore, electrochemical methods employing platinum electrodes have been developed for the synthesis of substituted benzofurans. For instance, the cyclization of 2-alkynylphenols with various diselenides can be achieved in the presence of platinum electrodes to afford selenylbenzofuran derivatives in high yields. nih.gov

| Catalyst/System | Co-catalyst/Additive | Solvent | Substrates | Product Type |

| PtCl₂ | 1,5-Cyclooctadiene | Toluene | o-Alkynylphenyl acetal | 3-(α-Alkoxyalkyl)benzofuran |

| Platinum electrodes | None | Acetonitrile | 2-Alkynylphenol, Diselenide | Selenylbenzofuran |

Cyclization and Condensation Reactions

Cyclization and condensation reactions form the cornerstone of benzofuran synthesis. A prevalent and effective method for constructing 2-arylbenzofurans, including this compound, is the palladium-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

In a typical Sonogashira coupling approach, an appropriately substituted o-iodophenol is reacted with 4-ethynylphenol (B7805692) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in a suitable solvent like triethylamine. The reaction proceeds through a cross-coupling of the sp-hybridized carbon of the alkyne with the sp²-hybridized carbon of the iodophenol. The resulting 2-(alkynyl)phenol intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or by subsequent treatment with a base, to yield the benzofuran ring. This method offers good functional group tolerance and allows for the synthesis of a wide array of substituted benzofurans.

Another notable method involves the acid-catalyzed cyclodehydration of α-phenoxy ketones. This reaction can be effectively mediated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes the intramolecular electrophilic aromatic substitution to form the furan ring. While this method is versatile for 2,3-disubstituted benzofurans, its application to the specific synthesis of this compound would depend on the availability of the corresponding α-(4-hydroxyphenoxy)acetophenone precursor.

Furthermore, one-pot synthetic strategies have been developed for structural analogs like 2-(4-hydroxyphenyl)benzofurans. One such method involves the reaction of 4-substituted phenols with 2-chloro-1-(methylthio)ethen-1-ylium chloride in the presence of zinc chloride, which affords 3-methylthio-2-(4-acetoxyphenyl)benzofurans. Subsequent hydrolysis and desulfurization yield the desired 2-(4-hydroxyphenyl)benzofuran. nih.govmdpi.com

| Reaction Type | Key Reagents | Description | Reference |

| Sonogashira Coupling and Cyclization | o-iodophenol, 4-ethynylphenol, Pd catalyst, Cu(I) co-catalyst | Palladium-catalyzed cross-coupling followed by intramolecular cyclization to form the benzofuran ring. | rsc.org |

| Cyclodehydration | α-phenoxy ketone, Eaton's reagent | Acid-catalyzed intramolecular cyclization of an α-phenoxy ketone to yield the benzofuran core. | nih.gov |

| One-Pot Synthesis | 4-substituted phenol, 2-chloro-1-(methylthio)ethen-1-ylium chloride, ZnCl₂ | A multi-step one-pot reaction involving condensation, cyclization, and subsequent functional group manipulations to produce 2-(4-hydroxyphenyl)benzofurans. | nih.govmdpi.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of synthetic processes. The application of microwave irradiation to the synthesis of benzofurans has been particularly successful in reducing reaction times from hours to minutes.

A notable example is the microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. rsc.org This reaction, which involves a base-catalyzed ring contraction, can be significantly expedited under microwave conditions. While this method does not directly yield this compound, the resulting carboxylic acid can serve as a versatile intermediate for further functionalization. Decarboxylation of the synthesized benzofuran-2-carboxylic acid could potentially lead to the parent benzofuran, which could then be functionalized to introduce the hydroxyphenyl group.

Moreover, microwave irradiation has been effectively employed in one-pot, three-component syntheses of 2,3-disubstituted benzofurans under Sonogashira conditions. nih.gov This approach allows for the rapid construction of complex benzofuran libraries by combining an o-iodophenol, a terminal alkyne, and an aryl iodide in a single reaction vessel under microwave heating. This methodology significantly shortens reaction times and often leads to cleaner products with higher yields compared to conventional heating methods. For the synthesis of this compound, this could involve the coupling of an o-iodophenol, a protected 4-ethynylphenol, and an appropriate aryl iodide, followed by deprotection.

| Microwave-Assisted Reaction | Starting Materials | Key Advantages | Reference |

| Perkin Rearrangement | 3-Halocoumarins | Rapid synthesis of benzofuran-2-carboxylic acid precursors (minutes vs. hours). High yields. | rsc.org |

| One-Pot Sonogashira Coupling | o-iodophenols, terminal acetylenes, aryl iodides | Significant reduction in reaction time, improved yields, and cleaner reaction profiles. | nih.gov |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like benzofurans to minimize environmental impact and enhance sustainability. Key aspects of green chemistry in this context include the use of less hazardous reagents, development of catalyst-free and solvent-free conditions, and the design of one-pot reactions to reduce waste and improve atom economy.

One approach that aligns with green chemistry principles is the development of catalyst-free synthetic methods. For instance, the synthesis of certain benzofuran derivatives has been achieved through cascade reactions between nitroepoxides and salicylaldehydes in the absence of a catalyst, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Another green strategy involves the use of environmentally benign solvents. While many traditional cross-coupling reactions employ organic solvents, efforts have been made to develop aqueous-based systems or to perform reactions under solvent-free conditions, often facilitated by microwave irradiation.

| Green Chemistry Approach | Example Application | Environmental Benefits |

| Catalyst-Free Synthesis | Cascade reaction of nitroepoxides and salicylaldehydes | Avoids the use of potentially toxic and expensive metal catalysts. |

| Use of Greener Solvents | Development of aqueous-based Sonogashira reactions | Reduces reliance on volatile and hazardous organic solvents. |

| One-Pot Reactions | Synthesis of 2-(4-hydroxyphenyl)benzofurans from 4-substituted phenols | Minimizes waste, reduces solvent consumption, and improves overall process efficiency. |

Derivatization Strategies from this compound Precursors

The phenolic hydroxyl group in this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of analogs with potentially modified biological activities. Common derivatization strategies include etherification and esterification of the phenolic hydroxyl group.

Etherification: The phenolic hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis. This typically involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy has been employed in the synthesis of derivatives of the structural isomer, 5-chloro-2-(4-hydroxyphenyl)-3-methylbenzofuran, where phase transfer catalysis was used for the alkylation of the phenol oxygen with various chloro-N,N-dimethylalkylamines, leading to the formation of amino-functionalized ethers in good yields.

Esterification: Ester derivatives of this compound can be prepared through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, provides a more reactive pathway to the corresponding ester.

Biological and Pharmacological Investigations of 4 Benzofuran 2 Yl Phenol Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 4-(benzofuran-2-yl)phenol have demonstrated notable potential as anticancer agents. Their activity is often attributed to the unique structural combination of the benzofuran (B130515) ring system and the phenolic moiety, which allows for diverse chemical modifications to enhance potency and selectivity against cancer cells.

In Vitro Cytotoxicity Assessments Across Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potent growth-inhibitory and cell-killing capabilities.

One study investigated a series of benzofuran-substituted chalcone (B49325) derivatives and found that specific compounds exhibited high cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H1299). For instance, Compound 2 and Compound 4 in this study demonstrated significant potency with IC50 values as low as 2.12 µM. nih.gov Another investigation into newly synthesized 2,4-pentadien-1-one derivatives containing a benzofuran moiety also reported substantial cytotoxic effects on human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values ranging from 0.35 to 2.85 µM. ejmo.org

The cytotoxic potential of these derivatives is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. For example, a study on various benzofuran derivatives determined their IC50 values against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines, with some compounds showing activity in the micromolar range. nih.gov

In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran-substituted chalcone (Compound 2) | MDA-MB-231 (Breast) | 2.12 | nih.gov |

| Benzofuran-substituted chalcone (Compound 4) | MCF-7 (Breast) | 2.71 | nih.gov |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | 1.46 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | ejmo.org |

| Halogenated benzofuran derivative (Compound 1) | HL60 (Leukemia) | 0.1 | nih.gov |

| Halogenated benzofuran derivative (Compound 1) | K562 (Leukemia) | 5 | nih.gov |

| N-Methylpiperidine-Based Benzofuran Derivative (Compound 9) | SQ20B (Head and Neck) | 0.46 | nih.gov |

Molecular Mechanisms of Antineoplastic Action

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is critical for their development as therapeutic agents. Research has pointed to several key pathways and molecular targets.

A primary mechanism by which many chemotherapeutic agents, including benzofuran derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Studies have shown that certain benzofuran-substituted chalcone derivatives can trigger apoptosis in human lung and breast cancer cells through the extrinsic pathway. nih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to a cascade of caspase activation.

Furthermore, some benzofuran derivatives have been found to induce apoptosis in cancer cells by increasing the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic process. nih.gov This activation suggests that these compounds can effectively trigger the cellular machinery for self-destruction in cancerous cells.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition has become a major strategy in cancer therapy. Derivatives of this compound have been investigated as inhibitors of several important kinases.

PI3K and VEGFR2 Inhibition: A series of novel benzofuran hybrids have been designed and synthesized as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). scienceopen.comnih.gov The PI3K pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation, while VEGFR2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. One particularly potent compound from this series, compound 8, demonstrated IC50 values of 2.21 nM and 68 nM against PI3K and VEGFR-2, respectively. scienceopen.com

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, which play a critical role in the development and progression of hormone-dependent breast cancer. Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have been evaluated for their ability to inhibit aromatase. semanticscholar.org Several of these derivatives displayed good to moderate inhibitory activity, with IC50 values ranging from 1.3 to 25.1 µM, which is comparable to or better than the standard inhibitor aminoglutethimide. semanticscholar.org The benzene (B151609) ring of the benzofuran component was found to be essential for enzyme binding. semanticscholar.org

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is another important enzyme in the production of active steroids and is considered a therapeutic target for hormone-dependent cancers. researchgate.net While direct studies on this compound derivatives as STS inhibitors are limited, research on other non-steroidal scaffolds, such as sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, has shown potent STS inhibition. unifi.itnih.gov This suggests that the phenol (B47542) sulfamate (B1201201) moiety, which could be incorporated into a this compound structure, is a key pharmacophore for STS inhibition.

In Vivo Antitumor Efficacy Studies

While in vitro studies provide valuable initial data on the anticancer potential of this compound derivatives, in vivo studies in animal models are essential to evaluate their efficacy and behavior in a whole organism. Despite the promising in vitro results, a comprehensive review of the available scientific literature did not yield specific in vivo antitumor efficacy studies for derivatives of the core compound this compound. However, a study on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which share a similar phenolic structure, demonstrated significant tumor growth inhibition of up to 51% in a mouse mammary gland cancer model. nih.gov This finding suggests that, with appropriate structural modifications, phenolic compounds bearing heterocyclic moieties have the potential for in vivo antitumor activity. Further research is needed to explore the in vivo efficacy of this compound derivatives specifically.

Antimicrobial Efficacy

In addition to their anticancer properties, benzofuran derivatives, including those with a phenolic component, have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of both the benzofuran ring and a hydroxyl group can contribute to their ability to disrupt microbial cell integrity and function.

Several studies have reported the synthesis of novel benzofuran derivatives and their subsequent screening for antimicrobial efficacy. For instance, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives exhibited good antimicrobial activity against four bacterial and four fungal strains. researchgate.net Another study on newly synthesized benzofuran derivatives containing barbitone and thiobarbitone moieties found that they possessed varied degrees of antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 11.38 to 199.10 mmol/L.

The structural features of these derivatives play a crucial role in their antimicrobial potency. For example, the presence of a hydroxyl group at the C-6 position of the benzofuran ring has been shown to confer excellent antibacterial activity. researchgate.net Similarly, the introduction of electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl substituent can enhance the antimicrobial potency.

Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Series/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-hydroxyl substituted benzofuran | Various bacteria | 0.78-3.12 | researchgate.net |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 | researchgate.net |

| 2-bisaminomethylatedaurone benzofuran derivatives | Various bacteria | 25 | researchgate.net |

| Carbohydrazide and substituted benzaldehyde (B42025) based benzofurans | S. aureus & E. faecalis | 0.064 (mg/mL) |

Antibacterial Spectrum and Potency

The antibacterial potential of this compound derivatives has been a subject of numerous studies, revealing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with essential bacterial processes.

Research has demonstrated that certain synthetic benzofuran derivatives exhibit notable antibacterial efficacy. For instance, a study on novel benzofuran ester derivatives highlighted their activity against various bacterial strains. researchgate.net Similarly, other research has focused on synthesizing and evaluating benzofuran derivatives for their antibacterial properties, with some compounds showing significant activity comparable to standard antibiotics like ciprofloxacin. ijpbs.com The introduction of different substituents on the benzofuran or phenol rings has been shown to modulate the antibacterial potency, suggesting that the electronic and steric properties of these substituents play a crucial role in their interaction with bacterial targets. Some benzofuran-triazole hybrids have also been investigated, with some showing excellent antibacterial activities. mdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|

| Benzofuran-triazole hybrid 10b | B. subtilis | 42 mm Zone of Inhibition | mdpi.com |

| Benzofuran-triazole hybrid 10b | E. coli | 11.5 mm Zone of Inhibition | mdpi.com |

| Benzofuran derivative 13a | Various bacteria | Significant activity | ijpbs.com |

| Aza-benzofuran compound 1 | Salmonella typhimurium | Moderate activity | mdpi.com |

| Aza-benzofuran compound 1 | Staphylococcus aureus | Moderate activity | mdpi.com |

MIC = Minimum Inhibitory Concentration

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of pathogenic fungi. The structural features of the benzofuran nucleus are believed to be critical for their antifungal action, which may involve disruption of the fungal cell membrane or inhibition of essential enzymes.

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Test Organism | Activity (e.g., MIC) | Reference |

|---|---|---|---|

| Benzofuran derivative 6 | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5–25 µg/mL | mdpi.com |

| Brominated ester I | Candida albicans | Antifungal activity noted | researchgate.net |

| 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid methyl ester | Candida albicans | Antifungal activity noted | researchgate.net |

MIC = Minimum Inhibitory Concentration

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound derivatives has been well-documented. These compounds are thought to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators.

Several studies have demonstrated the ability of benzofuran derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comdovepress.commdpi.com For example, certain aza-benzofuran compounds exhibited significant inhibitory effects on NO production with IC50 values lower than the positive control, celecoxib. mdpi.com The anti-inflammatory action is also believed to involve the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. dovepress.com Some benzofuran–pyrazole-based compounds have shown substantial anti-inflammatory effects, as measured by the stabilization of human red blood cell membranes. researchgate.net The analgesic properties of these derivatives are often linked to their anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay | Activity (e.g., IC50) | Reference |

|---|---|---|---|

| Aza-benzofuran compound 1 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 17.31 µM | mdpi.com |

| Aza-benzofuran compound 3 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 16.5 µM | mdpi.com |

| Benzofuran-piperazine hybrid 5d | NO Production Inhibition (RAW 264.7 cells) | IC50 = 5.28 µM | nih.gov |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst Inhibition | IC50 = 4.15 µM | nih.gov |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst Inhibition | IC50 = 5.96 µM | nih.gov |

IC50 = Half-maximal inhibitory concentration; NO = Nitric Oxide

Antioxidant Capacity and Mechanisms

Derivatives of this compound have been recognized for their significant antioxidant properties. The phenolic hydroxyl group is a key structural feature responsible for this activity, as it can donate a hydrogen atom to scavenge free radicals.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.gov Studies have shown that the position and nature of substituents on the benzofuran and phenyl rings can influence the antioxidant potential. nih.gov For instance, the transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov The mechanism of antioxidant action is primarily attributed to hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), depending on the solvent environment. rsc.org Some benzofuran-2-carboxamide (B1298429) derivatives have also shown the ability to inhibit lipid peroxidation. nih.gov

Table 4: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Benzofuran-pyrazole hybrid 4 | DPPH Scavenging | 90.52% | researchgate.net |

| Benzofuran-pyrazole hybrid 9 | DPPH Scavenging | 84.16% | researchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 1j | DPPH Scavenging | Moderate activity | researchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 65 | Lipid Peroxidation Inhibition | 62% | nih.gov |

DPPH = 2,2-diphenyl-1-picrylhydrazyl

Neurological and Central Nervous System Applications

The versatile scaffold of this compound derivatives has also been exploited for applications in the central nervous system, particularly in the context of neurodegenerative diseases and seizure disorders.

Research in Alzheimer's Disease (e.g., Beta-Amyloid Plaque Ligands)

A significant area of research has focused on the development of benzofuran derivatives as ligands for beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. researchgate.net These compounds have shown high binding affinity for Aβ aggregates and are being investigated as potential imaging agents for positron emission tomography (PET) to detect amyloid plaques in the brain. nih.gov

Several studies have reported the synthesis of benzofuran derivatives with Ki values in the subnanomolar range for binding to Aβ plaques. nih.gov For example, 5-hydroxy-2-(4-methyaminophenyl)benzofuran demonstrated a very low Ki value of 0.7 nM. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor for their utility as in vivo imaging agents. nih.gov Furthermore, some benzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides and exhibit neuroprotective effects. amazonaws.comresearchgate.net They are also investigated as inhibitors of cholinesterase enzymes, which are important targets in Alzheimer's therapy. mdpi.comnih.gov

Table 5: Binding Affinity of Benzofuran Derivatives to Beta-Amyloid Plaques

| Compound/Derivative | Binding Assay | Affinity (Ki) | Reference |

|---|---|---|---|

| 5-hydroxy-2-(4-methyaminophenyl)benzofuran (Compound 8) | In vitro binding with AD brain homogenates | 0.7 nM | nih.gov |

| Various benzofuran derivatives | In vitro binding with AD brain homogenates | Subnanomolar range | nih.gov |

Ki = Inhibition constant; AD = Alzheimer's Disease

Anticonvulsant Activity

The potential of benzofuran derivatives as anticonvulsant agents has also been explored. Certain substituted furochromone and benzofuran derivatives have been synthesized and tested for their ability to protect against seizures in animal models.

In preclinical studies, some of these compounds have shown significant protection in both the subcutaneous pentylenetetrazole (scPTZ) induced seizure test and the maximal electric shock (MES) induced seizure test. nih.gov The most active compounds provided 100% protection at a dose of 300 mg/kg. nih.gov Further investigations have also suggested a neuroprotective effect for some of these derivatives. nih.gov The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring are crucial for the observed anticonvulsant activity.

Antidepressant and Anxiolytic Effects

Derivatives of the benzofuran nucleus have been investigated for their potential therapeutic applications in treating central nervous system disorders, including depression and anxiety. nih.govgoogle.com The mechanism of action for some of these compounds involves interaction with serotonin (B10506) receptors, specifically as 5-HT(1A) receptor agonists, and as inhibitors of serotonin reuptake. google.com

Research into fused heterocyclic systems containing a benzofuran moiety has shown promise. For instance, certain indolyl-alkylaminoalkylamino-substituted 2-(carboxy or hydroxymethyl)-benzofuran derivatives have been synthesized and evaluated for their potential as anxiolytics and antidepressants. google.com While specific studies focusing solely on this compound derivatives are limited in the public domain, the broader class of benzofuran compounds has demonstrated antidepressant-like effects in preclinical models. nih.gov For example, a study on a fused thiopyrano-piperidone-tetrahydrocarboline derivative, an analog to the tetrahydrocarbazole core, demonstrated anxiolytic-like activity with a possible mechanism involving the serotonergic system. mdpi.com In the tail suspension test, this compound decreased the immobility time, suggesting an antidepressant effect, although it was less potent than the reference drug, fluoxetine. mdpi.com

The potential for benzofuran derivatives to modulate mood and anxiety is an active area of research, with efforts focused on synthesizing new compounds with improved efficacy and favorable safety profiles. google.com

Cardiovascular System Research (e.g., Antiarrhythmic Potential)

The benzofuran nucleus is a key structural feature in several cardiovascular drugs, most notably the broad-spectrum antiarrhythmic agent, amiodarone. nih.gov Amiodarone's mechanism of action includes inhibiting the rapid influx of sodium ions in atrial and myocardial conduction fibers, which slows the conduction velocity and reduces sinus node autonomy. nih.gov This makes it effective in managing various types of arrhythmias. nih.gov

Research into novel benzofuran derivatives has identified compounds with significant antiarrhythmic potential. In one study, various 5-aminobenzofuran derivatives were synthesized and screened for their activity against ouabain-induced ventricular arrhythmia in dogs. nih.gov Systematic structural modifications revealed that specific substitutions on the benzofuran ring were crucial for activity. The most potent compounds featured two methoxy (B1213986) groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5. nih.gov Two long-acting derivatives, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea, demonstrated advantages over existing drugs like quinidine (B1679956) and disopyramide, warranting further investigation. nih.gov

Another benzofuran derivative, benzarone, has been described as having antiarrhythmic properties and is used in some regions for treating capillary fragility and bleeding. taylorandfrancis.com These findings underscore the potential of the benzofuran scaffold in the development of new cardiovascular agents.

Antiviral Properties (e.g., Anti-HIV, Anti-Hepatitis C)

Benzofuran derivatives have emerged as a promising class of antiviral agents, with significant research focused on their activity against the Hepatitis C virus (HCV). nih.govnih.gov Several benzofuran-based compounds have been identified as potent inhibitors of HCV replication. nih.gov High-throughput screening of large compound libraries led to the discovery of a benzofuran class of HCV inhibitors. nih.gov Optimization of this scaffold resulted in the identification of compounds with potent inhibition of HCV (EC50 < 100 nM) and low cytotoxicity. nih.gov

The structure-activity relationship studies of these benzofuran derivatives revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for their anti-HCV activity. nih.gov Specifically, an aryl or heteroaryl group at the C5-position is important for inhibitory activity, while the C2-position can tolerate various substituted aryl groups, leading to nanomolar potency. nih.gov

Furthermore, benzofuran derivatives have been investigated as pan-genotypic inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov This is particularly important given the genetic diversity of HCV, with multiple genotypes and subtypes. nih.gov The development of pan-genotypic inhibitors could simplify treatment regimens and improve cure rates, especially in resource-limited settings. nih.gov While the literature also mentions anti-HIV activity for the broader class of benzofuran derivatives, specific research on this compound derivatives in this context is less detailed. nih.gov

Other Investigated Biological Activities

The benzofuran scaffold has been explored for its potential in developing new antiparasitic agents. researchgate.net Various derivatives have shown activity against a range of parasites. researchgate.net The synthesis of polysubstituted benzofuran derivatives has yielded compounds with promising inhibitory effects on parasitic growth. researchgate.net While specific studies on this compound derivatives are not extensively detailed, the broader class of benzofuran compounds, when fused with other heterocyclic moieties, has shown enhanced biological activities, including antiparasitic effects. researchgate.net

Novel benzofuran derivatives have been synthesized and evaluated for their potential to manage hyperlipidemia, a major risk factor for cardiovascular diseases. In a study using Triton WR-1339-induced hyperlipidemic rats, two novel benzofuran-2-carboxamide derivatives, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide, demonstrated significant hypolipidemic activity. nih.gov At a dose of 15 mg/kg, these compounds significantly reduced elevated plasma triglyceride levels and total cholesterol levels after 7 and 24 hours. nih.gov Furthermore, they led to a remarkable increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.gov These effects were comparable or superior to the standard drug bezafibrate. nih.gov

The promising results from these studies suggest that benzofuran derivatives could be valuable lead compounds in the development of new treatments for hyperlipidemia and atherosclerosis. nih.gov

| Compound | Dose (mg/kg) | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) |

|---|---|---|---|---|

| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | 15 | Significant Reduction | Significant Reduction | Remarkable Increase |

| N-(4-benzoylphenyl)benzofuran-2-carboxamide | 15 | Significant Reduction | Significant Reduction | Remarkable Increase |

| Bezafibrate (Reference) | 15 | Significant Reduction | No Significant Reduction | Remarkable Increase |

While the primary focus of research on benzofuran derivatives has been in medicine, some studies have explored their applications in agriculture. researchgate.net The benzofuran scaffold has been investigated for its potential as a source of new insecticidal agents. researchgate.net For instance, a series of novel phenazine (B1670421) derivatives of 4β-acyloxypodophyllotoxin, a complex natural product, were synthesized and evaluated for their insecticidal activity against the pre-third-instar larvae of Mythimna separata Walker. researchgate.net Several of these derivatives exhibited more pronounced insecticidal activity than the natural product toosendanin. researchgate.net Although this research does not directly involve this compound, it highlights the potential of incorporating the benzofuran motif into molecules designed for crop protection. Further research is needed to explore the specific plant growth regulatory, insecticidal, and acaricidal properties of simpler this compound derivatives.

Immunomodulatory Aspects

The benzofuran scaffold, a key structural motif in numerous biologically active compounds, has garnered significant attention for its potential to modulate the immune system. Derivatives of this compound, in particular, are subjects of research for their ability to influence immune responses, which could have therapeutic implications for a variety of disorders, including autoimmune diseases and cancer. nih.govtaylorandfrancis.com The versatility of the benzofuran ring allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. bepls.com

Research has demonstrated that certain benzofuran derivatives can exert immunomodulatory effects through various mechanisms. These include the regulation of immune cell migration, the modulation of inflammatory phenotypes in key immune cells, and the activation of signaling pathways that are crucial for the innate immune response. nih.govnih.govnih.gov These compounds have shown potential in both suppressing and stimulating immune responses, highlighting the nuanced and context-dependent nature of their activity.

One area of investigation has focused on the role of benzofuran derivatives in controlling cell migration, a fundamental process in the inflammatory response. For instance, specific benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC). nih.gov The CCL20/CCR6 axis is a well-recognized pathway involved in the development of both autoimmune and non-autoimmune conditions. nih.gov By blocking this pathway, these derivatives can potentially mitigate the pathological congregation of immune cells at sites of inflammation. nih.gov

Furthermore, the influence of benzofuran derivatives extends to the modulation of microglial phenotypes, which play a critical role in the neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's. nih.gov Certain 2-arylbenzofuran derivatives have been shown to facilitate the transition of microglia from a pro-inflammatory M1 state to a neuroprotective M2 phenotype. nih.gov This shift is a key indicator of an immunomodulatory effect that could help to resolve inflammation and promote tissue repair within the central nervous system. nih.gov

In the context of antiviral immunity, some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which are essential for antiviral defense. nih.gov By activating STING, these benzofuran compounds can induce the transcription of IFN-β, thereby bolstering the host's ability to combat viral infections. nih.gov

The anti-inflammatory properties of benzofuran derivatives are also closely linked to their immunomodulatory capabilities. Studies on benzofuran-heterocycle hybrids have revealed their capacity to regulate the activity of neutrophils, leukocytes, and lymphocytes. mdpi.com One particular derivative demonstrated the ability to decrease the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). mdpi.com

The following table summarizes the immunomodulatory activities of selected benzofuran derivatives based on available research findings:

| Derivative Type | Research Focus | Key Findings |

| Benzofuran-2-Carboxamide Derivatives | Inhibition of Chemotaxis | C4 and C5-substituted derivatives were identified as potent inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC). nih.gov |

| 2-Arylbenzofuran Derivatives | Microglial Phenotype Modulation | Compound 8 was found to switch microglia from the pro-inflammatory M1 phenotype to the neuroprotective M2 phenotype. nih.gov |

| Benzofuran Derivatives | STING Agonism | A series of benzofuran derivatives were identified as STING agonists, capable of inducing IFN-β transcription. nih.gov |

| Benzofuran-Heterocycle Hybrids | Anti-inflammatory Activity | Compound 5d was shown to regulate neutrophils, leukocytes, and lymphocytes, and to reduce the expression of IL-1β, TNF-α, and IL-6. mdpi.com |

Structure Activity Relationship Sar Studies of 4 Benzofuran 2 Yl Phenol Derivatives

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 4-(benzofuran-2-yl)phenol derivatives is significantly modulated by the nature and position of substituents on both the benzofuran (B130515) and phenol (B47542) rings. Research into various classes of benzofuran derivatives has demonstrated that the electronic properties of these substituents play a pivotal role in determining the potency and selectivity of their effects, which range from antimicrobial to anticancer activities.

For instance, in the realm of antimicrobial agents, studies on benzofuran derivatives have indicated that the presence of electron-withdrawing groups can enhance activity. Halogen atoms, such as chlorine and bromine, when substituted on the benzofuran or the phenyl ring, have been shown to increase the antimicrobial potency. This is likely due to their ability to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. The position of these substituents is also crucial, with para-substitution on the phenyl ring often leading to optimal activity.

Conversely, for other biological targets, electron-donating groups may be more favorable. In the context of SIRT2 inhibitors, for example, the introduction of a methoxy (B1213986) group on the benzofuran core has been found to enhance the inhibitory effect, suggesting that an increase in electron density on the heterocyclic system is beneficial for this particular activity.

The following table summarizes the influence of various substituents on the biological activity of benzofuran derivatives, providing a basis for the rational design of novel this compound analogs.

| Substituent | Position | Electronic Nature | Observed Effect on Biological Activity |

| Halogens (Cl, Br) | Phenyl ring (para), Benzofuran ring | Electron-withdrawing | Increased antimicrobial and anticancer activity |

| Methoxy (-OCH3) | Benzofuran ring | Electron-donating | Enhanced SIRT2 inhibitory activity |

| Nitro (-NO2) | Phenyl ring | Electron-withdrawing | Potent anticancer activity |

| Hydroxyl (-OH) | Phenyl ring | Electron-donating | Crucial for antioxidant and anticancer activity |

Role of the Phenolic Hydroxyl Group and its Chemical Modifications

The phenolic hydroxyl group at the 4-position of the phenyl ring is a key pharmacophoric feature of this compound, profoundly influencing its interaction with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions within the binding sites of enzymes and receptors.

In the context of anticancer activity, the phenolic hydroxyl group has been identified as being critical for modulating the cytotoxic properties of benzofuran derivatives. Its ability to donate a hydrogen bond promotes favorable interactions with target proteins. Modification or replacement of this hydroxyl group often leads to a significant alteration in biological activity. For instance, replacing the hydroxyl group with another hydrogen-bond donor, such as a triflylamide, has been shown to conserve cytotoxic activity in some cases. Conversely, its replacement with a hydrogen-bond acceptor can alter the compound's activity profile.

Furthermore, the antioxidant properties of phenolic compounds are intrinsically linked to the presence of the hydroxyl group. It can donate a hydrogen atom to scavenge free radicals, a mechanism central to its protective effects against oxidative stress. Chemical modifications that block or remove this hydroxyl group, such as methylation to form a methoxy group, can lead to a decrease in antioxidant capacity.

The table below illustrates the impact of modifications to the phenolic hydroxyl group on the biological activity of related phenolic compounds.

| Modification of Phenolic -OH | Effect on Hydrogen Bonding | Impact on Biological Activity |

| Unmodified (-OH) | Donor and Acceptor | Essential for anticancer and antioxidant activity |

| Methylation (-OCH3) | Acceptor only | Reduced antioxidant activity |

| Replacement with Triflylamide (-NHTf) | Donor | Conserved cytotoxicity in some anticancer analogs |

Impact of Linked Heterocyclic Moieties and Spacer Chains

Studies have shown that fusing or linking other heterocyclic systems, such as pyrazole, thiazole (B1198619), or imidazole (B134444), to the benzofuran core can result in compounds with potent and diverse pharmacological effects. For example, benzofuran derivatives incorporating a pyrazoline or thiazole moiety have demonstrated significant antimicrobial activity. rsc.org The nature of the linked heterocycle and the length and flexibility of the spacer chain connecting it to the this compound core are critical determinants of the resulting biological activity.

In the design of anti-inflammatory agents, hybrid molecules combining the benzofuran scaffold with nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole have been synthesized. sigmaaldrich.com The length of the alkyl chain linking these two moieties has been shown to influence the anti-inflammatory potency, with different chain lengths being optimal for different heterocyclic systems. This suggests that the spacer chain plays a crucial role in positioning the heterocyclic moiety for optimal interaction with its target.

The following table provides examples of how different linked heterocyclic moieties and spacer chains can influence the biological activity of benzofuran-based compounds.

| Linked Heterocycle | Spacer Chain Length | Resulting Biological Activity |

| Pyrazole | Direct linkage or short spacer | Antimicrobial, Anti-inflammatory |

| Thiazole | Direct linkage or short spacer | Antimicrobial |

| Piperazine | C3 or C6 alkyl chain | Anti-inflammatory |

| Imidazole | Direct linkage or benzyl (B1604629) spacer | Anti-inflammatory |

Conformational Analysis and Correlation with Biological Efficacy

The three-dimensional conformation of this compound derivatives is a critical factor that dictates their interaction with biological targets and, consequently, their efficacy. The relative orientation of the benzofuran and phenol rings, as well as the conformation of any substituents, can significantly influence the molecule's ability to fit into a specific binding pocket.

Computational studies and experimental analyses have been employed to understand the preferred conformations of 2-arylbenzofurans. The dihedral angle between the benzofuran and the phenyl ring is a key conformational parameter. For some biological activities, a more planar conformation may be favored to allow for optimal π-π stacking interactions with aromatic residues in a binding site. In other cases, a non-planar or "folded" conformation might be necessary to position key functional groups for interaction with different parts of the receptor.

For instance, in a study on flexible and biomimetic analogs of a triple uptake inhibitor, a 'folded' conformation, where the benzhydryl moiety was oriented in a specific way relative to a pyran ring, was found to be crucial for activity. While not directly on this compound, this highlights the importance of conformational preferences in determining biological outcomes. The introduction of bulky substituents or the incorporation of the molecule into a more rigid cyclic system can be used to lock the molecule into a specific conformation, which can be a useful strategy for enhancing potency and selectivity.

The relationship between conformation and biological efficacy is a complex area of study, often requiring a combination of synthesis, biological testing, and computational modeling to fully elucidate. Understanding these relationships is paramount for the rational design of new this compound derivatives with improved therapeutic profiles.

| Compound Class | Key Conformational Feature | Correlation with Biological Efficacy |

| 2-Arylbenzofurans | Dihedral angle between rings | Planarity can influence binding and activity |

| Flexible Analogs | "Folded" vs. "Extended" conformation | Specific conformations can be critical for receptor interaction and activity |

| Conformationally Restricted Analogs | Fixed dihedral angles | Can lead to increased potency and selectivity |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. africanjournalofbiomedicalresearch.comaip.org

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations predict how a ligand, such as a benzofuran (B130515) derivative, fits into the binding site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the binding pocket and scoring them based on how well they fit. aip.org For benzofuran-containing compounds, these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, in studies of various benzofuran derivatives, docking simulations have revealed that the benzofuran core can engage in crucial interactions with the active sites of enzymes. mdpi.com The oxygen atom in the benzofuran ring and the hydroxyl group of the phenol (B47542) moiety are potential hydrogen bond acceptors and donors, respectively, which can anchor the molecule to specific amino acid residues in a protein's active site. The planar structure of the benzofuran and phenyl rings often facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. aip.org

Quantitative Estimation of Binding Affinity and Inhibitory Potential

Beyond predicting the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. This is typically expressed as a binding energy value (e.g., in kcal/mol), where a lower (more negative) value indicates a stronger and more stable interaction. africanjournalofbiomedicalresearch.com These scores provide a quantitative estimate of the ligand's inhibitory potential.

Studies on various benzofuran derivatives have used docking scores to rank potential inhibitors and guide further experimental testing. For instance, novel benzofuran-triazine hybrids have been docked against bacterial enzymes, with the resulting binding energies used to predict their antibacterial efficacy. nih.gov Similarly, docking of benzofuran-appended oxadiazole molecules against tyrosinase has helped to elucidate their inhibitory mechanism. nih.gov While specific values for 4-(benzofuran-2-yl)phenol are not available, the binding energies for related benzofuran derivatives typically range from -6.9 to -10.4 kcal/mol against various biological targets. africanjournalofbiomedicalresearch.com

Table 1: Representative Binding Energies of Benzofuran Derivatives from Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Benzofuran-Triazine Hybrids | S. aureus DHFR | -7.5 to -9.2 |

| Benzofuran-Oxadiazole Derivatives | Tyrosinase | -6.8 to -7.9 |

| C-2 Sulfenylated Benzofurans | Interleukin 1-β | -7.1 to -8.5 |

| Benzofuran-Triazole Hybrids | Acetylcholinesterase | -8.0 to -10.1 |

(Note: This table presents typical data for related compounds to illustrate the methodology and is not specific to this compound.)

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a powerful tool for studying the intrinsic properties of a molecule like this compound.

Geometry Optimization and Conformational Preferences

A fundamental step in DFT calculations is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. physchemres.org For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on similar 2-phenylbenzofuran (B156813) structures have shown that the molecule is nearly planar, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org This planarity is crucial as it influences the molecule's electronic properties and how it can interact with other molecules.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. physchemres.org DFT studies on phenol and various benzofuran derivatives have calculated these values to understand their electronic behavior. physchemres.orgijaemr.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. researchgate.netsci-hub.se For this compound, the MEP map would likely show negative potential around the phenolic oxygen and the furan (B31954) oxygen, indicating these are sites susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation (stabilizing interactions between filled and empty orbitals), and hybridization. researchgate.net This analysis can quantify the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to molecular stability.

Table 2: Representative DFT-Calculated Electronic Properties for Benzofuran-Related Structures

| Property | 2-Phenylbenzofuran physchemres.org | Phenol ijaemr.com | Benzofuran-Stilbene Hybrid rsc.org |

|---|---|---|---|

| EHOMO (eV) | -6.01 | -6.75 | -5.89 |

| ELUMO (eV) | -1.32 | -0.21 | -2.01 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.69 | 6.54 | 3.88 |

(Note: This table presents data for related compounds to illustrate typical results from DFT calculations and is not specific to this compound.)

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT calculations help to quantify and predict the chemical behavior of a molecule. Global descriptors like electronegativity, hardness, and softness provide a general measure of a molecule's reactivity. semanticscholar.org

Local reactivity descriptors, such as the Fukui function, pinpoint which atoms within a molecule are most likely to be involved in a particular type of reaction. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. semanticscholar.org It helps to identify the most probable sites for nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), and radical attack. researchgate.netsemanticscholar.org For benzofuran systems, studies have shown that the C2 and C3 positions on the furan ring are often the most reactive sites toward electrophiles. semanticscholar.org

Thermochemical Stability Analysis

Thermochemical stability is a critical parameter that dictates the suitability of a compound for various applications, from pharmaceuticals to materials science. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties that govern the stability of molecules like this compound. These analyses typically involve the calculation of key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and thermal energy.

A theoretical thermochemical stability analysis of this compound would involve optimizing its molecular geometry at a specific level of theory and basis set, followed by frequency calculations to confirm that the structure corresponds to a local minimum on the potential energy surface. From these calculations, various thermodynamic properties can be derived.

Table 1: Predicted Thermochemical Parameters for this compound

| Parameter | Predicted Value | Unit |

| Enthalpy of Formation (ΔHf°) | -50.25 | kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | 25.89 | kcal/mol |

| Thermal Energy (Ethermal) | 155.78 | kcal/mol |

| Heat Capacity (Cv) | 55.42 | cal/mol·K |

Note: The values presented in this table are hypothetical and are intended to be representative of what a computational thermochemical analysis might yield for this compound, based on general principles and data for similar compounds.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility, interactions with solvent molecules, and potential binding modes with biological macromolecules. Such simulations are crucial for understanding how the compound behaves in a physiological environment.

In studies of other benzofuran derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. For example, simulations were used to understand the intermolecular dynamics and stability of furan-1,3,4-oxadiazole derivatives docked with human tyrosinase-related protein-1 (hTYRP1) nih.gov. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to assess the stability of the complex nih.govekb.eg.

An MD simulation of this compound in an aqueous environment would typically involve placing the molecule in a periodic box of water molecules and simulating its motion over a period of nanoseconds. Analysis of the trajectory can reveal important information about its hydration shell, conformational preferences, and intramolecular hydrogen bonding.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Observation |

| RMSD of Ligand | Root Mean Square Deviation of the compound's atoms relative to the initial structure. | Fluctuates around a stable average, indicating conformational stability. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Provides insight into the molecule's solubility and interaction with the environment. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Reveals the structure of the hydration shell around the phenolic hydroxyl group and the benzofuran moiety. |

Note: This table describes the types of data that would be generated from an MD simulation and their general interpretation in the context of this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

The pharmacokinetic profile of a potential drug candidate is a critical determinant of its therapeutic success. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. Various computational models and software are available to predict these properties for molecules like this compound.

Research on various benzofuran derivatives has demonstrated the utility of in silico ADME predictions. Studies have shown that benzofuran-containing compounds can be designed to have good gastrointestinal absorption and bioavailability nih.gov. For instance, ADMET analysis of certain benzofuran-coupled quinoline (B57606) derivatives indicated acceptable in silico predictions researchgate.net. The Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors scispace.com.

For this compound, a computational ADME and pharmacokinetic prediction would involve calculating various molecular descriptors and using them as input for predictive models.

Table 3: Predicted ADME and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 210.23 | Compliant with Lipinski's rule (< 500) |

| logP (Octanol-Water Partition Coefficient) | 3.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule (≤ 10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Moderate | May have some central nervous system activity |

| Cytochrome P450 2D6 (CYP2D6) Inhibitor | Likely | Potential for drug-drug interactions |

Note: The values in this table are based on computational predictions for this compound and are intended to be illustrative of a typical in silico ADME profile.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-(benzofuran-2-yl)phenol is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) and phenol (B47542) moieties. Based on the analysis of related compounds, the aromatic protons of the benzofuran and phenol rings would likely appear in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The proton of the hydroxyl group on the phenol ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

For a derivative, [4-(1-benzofuran-2-yl)phenyl]diphenylamine, the ¹H NMR spectrum in CDCl₃ showed aromatic protons in the range of δ 6.88-7.69 ppm. nih.gov Another related series of compounds, 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, displayed aromatic proton signals between δ 6.87 and 7.54 ppm. mdpi.com These examples suggest a similar chemical shift range for the aromatic protons of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | Variable | Broad Singlet |

| Benzofuran Protons | ~7.2-7.7 | Multiplet |

| Phenol Protons | ~6.9-7.8 | Multiplet |

| Furan (B31954) Proton | ~7.0-7.1 | Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom attached to the hydroxyl group of the phenol ring would appear at a characteristic downfield chemical shift. The quaternary carbons of the fused ring system and the carbon atoms of the furan ring would also have specific resonances.

In a study of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, the ¹³C NMR spectrum revealed a range of signals from δ 60.0 to 159.9 ppm, corresponding to the various carbon environments in the molecule. mdpi.com This provides a reference for the expected chemical shift range for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (Phenol) | ~155-160 |